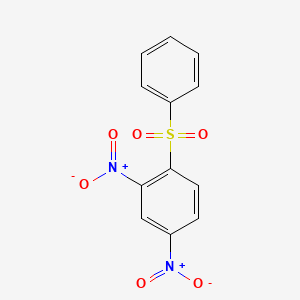
Benzene, 2,4-dinitro-1-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is an organic compound with the molecular formula
C12H8N2O6S
. It is characterized by the presence of two nitro groups and a phenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- typically involves the nitration of phenylsulfonyl benzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the benzene ring. The reaction is usually conducted under controlled temperatures to prevent over-nitration and ensure the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- follows similar principles but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro and sulfonyl groups are known to interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Benzene, 2,4-dinitro-1-(phenylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, generating reactive intermediates that can modify biological macromolecules. The phenylsulfonyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 2,4-dinitro-1-(methylsulfonyl)-
- Benzene, 2,4-dinitro-1-(ethylsulfonyl)-
- Benzene, 2,4-dinitro-1-(propylsulfonyl)-
Comparison: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties compared to its alkylsulfonyl counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
896-80-0 |
|---|---|
Molekularformel |
C12H8N2O6S |
Molekulargewicht |
308.27 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
XGDSNKQDAAZGFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


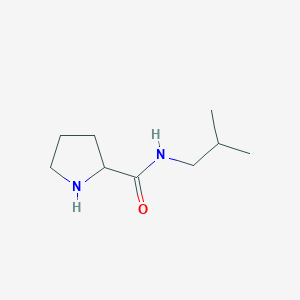

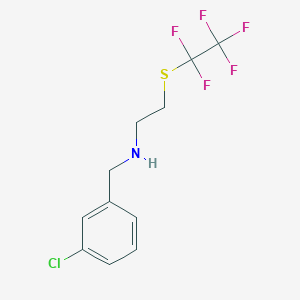

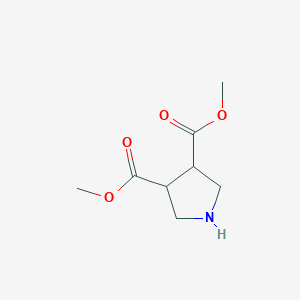


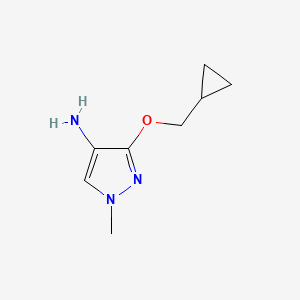
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)

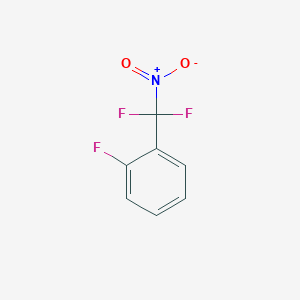

![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

